n-(5-Cyanopyridin-2-yl)pivalamide
Overview
Description
“N-(5-Cyanopyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C11H13N3O . It is structurally similar to “N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide”, which has a molecular weight of 282.1 .
Molecular Structure Analysis
The molecular structure of “n-(5-Cyanopyridin-2-yl)pivalamide” can be represented by the SMILES stringCC(C)(C)C(=O)NC1=CC(=CN=C1)C#N
. This indicates that the compound contains a pivalamide group (CC©©C=O) and a 5-cyanopyridin-2-yl group (NC1=CC(=CN=C1)C#N).
Scientific Research Applications
Potent Correctors for Cystic Fibrosis Therapy
Research indicates that derivatives similar to "n-(5-Cyanopyridin-2-yl)pivalamide" have been investigated for their potential to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Specifically, certain compounds have shown significant activity as correctors, highlighting the relevance of this chemical class in the development of cystic fibrosis treatments (Yu et al., 2008).
Hydrolysis of Pivalamide Derivatives
Studies on pivalamide derivatives, including the hydrolysis of the pivalamido group in specific structures, have been conducted to afford corresponding amines. This research is significant in the synthesis and modification of chemical structures for further application in drug development and other fields (Bavetsias et al., 2004).
Nucleophilic Behavior and Antibacterial Evaluation
The nucleophilic behavior of certain triazinone derivatives has been explored, leading to the synthesis of compounds with potential antibacterial activity. This research demonstrates the utility of "n-(5-Cyanopyridin-2-yl)pivalamide" derivatives in the development of new antibacterial agents (Al-Romaizan, 2019).
Cytotoxic and Clastogenic Activities in Cancer Therapy
Derivatives have been studied for their cytotoxic and photo-enhanced cytotoxicity on tumor cells, indicating their potential as candidates for anticancer chemotherapy. The research suggests that the structural features of these compounds can significantly influence their biological activity, offering insights into the design of new anticancer drugs (Benchabane et al., 2009).
Metabolic Pathway Identification in Drug Development
The study on the metabolic pathways of specific kinase inhibitors reveals the importance of "n-(5-Cyanopyridin-2-yl)pivalamide" derivatives in understanding drug metabolism, which is crucial for the development of therapeutic agents with favorable pharmacokinetic profiles (Song et al., 2014).
properties
IUPAC Name |
N-(5-cyanopyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-11(2,3)10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBUZEJNXFACJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5-Cyanopyridin-2-yl)pivalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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